molecular formula C4H3F3N2O2S B1295171 1-(Trifluoromethanesulfonyl)imidazole CAS No. 29540-81-6

1-(Trifluoromethanesulfonyl)imidazole

Cat. No.: B1295171
CAS No.: 29540-81-6
M. Wt: 200.14 g/mol
InChI Key: YGABUCCNCBMODG-UHFFFAOYSA-N
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Description

1-(Trifluoromethanesulfonyl)imidazole is an organic compound with the molecular formula C4H3F3N2O2S. It is known for its electrophilic trifluoromethanesulfonyl group, which makes it a valuable reagent in organic synthesis. This compound is often used in the preparation of vinyl triflates and other trifluoromethylated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the acidic by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethanesulfonyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically trifluoromethylated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

1-(Trifluoromethanesulfonyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.

    Biology: It is used in the modification of biomolecules to study their function and interactions.

    Medicine: It is used in the development of new drugs, particularly those that require trifluoromethyl groups for enhanced bioactivity.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethanesulfonyl)imidazole involves its electrophilic trifluoromethanesulfonyl group. This group can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used[5][5].

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethanesulfonyl)imidazole is unique due to its combination of the imidazole ring and the trifluoromethanesulfonyl group. This combination provides it with distinct reactivity and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABUCCNCBMODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183726
Record name 1-((Trifluoromethyl)sulphonyl)-1H-imidazole
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Molecular Weight

200.14 g/mol
Source PubChem
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CAS No.

29540-81-6
Record name 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole
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Record name 1-((Trifluoromethyl)sulphonyl)-1H-imidazole
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Record name 29540-81-6
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Record name 1-[(trifluoromethyl)sulphonyl]-1H-imidazole
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Record name 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE
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